![molecular formula C12H15N3O5 B14201975 L-Alanyl-N-[(2-nitrophenyl)methyl]glycine CAS No. 877036-86-7](/img/structure/B14201975.png)
L-Alanyl-N-[(2-nitrophenyl)methyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-N-[(2-nitrophenyl)methyl]glycine is a dipeptide compound that consists of an alanine residue and a glycine residue, with a 2-nitrophenylmethyl group attached to the nitrogen atom of the glycine residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-N-[(2-nitrophenyl)methyl]glycine typically involves the coupling of L-alanine and glycine derivatives. One common method is the use of peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanyl-N-[(2-nitrophenyl)methyl]glycine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
L-Alanyl-N-[(2-nitrophenyl)methyl]glycine has several applications in scientific research:
Biology: Investigated for its potential role in enzyme-substrate interactions and protein engineering.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of L-Alanyl-N-[(2-nitrophenyl)methyl]glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The nitrophenyl group may also play a role in the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-Phenylalanyl-Glycine: Another dipeptide with a phenylalanine residue instead of a nitrophenyl group.
N-(3-Nitrophenyl)glycine Methyl Ester: A related compound with a similar nitrophenyl group but different peptide structure.
Uniqueness
L-Alanyl-N-[(2-nitrophenyl)methyl]glycine is unique due to the presence of the 2-nitrophenylmethyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
877036-86-7 |
|---|---|
Formule moléculaire |
C12H15N3O5 |
Poids moléculaire |
281.26 g/mol |
Nom IUPAC |
2-[[(2S)-2-aminopropanoyl]-[(2-nitrophenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C12H15N3O5/c1-8(13)12(18)14(7-11(16)17)6-9-4-2-3-5-10(9)15(19)20/h2-5,8H,6-7,13H2,1H3,(H,16,17)/t8-/m0/s1 |
Clé InChI |
DHKUTHFXYNELOK-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](C(=O)N(CC1=CC=CC=C1[N+](=O)[O-])CC(=O)O)N |
SMILES canonique |
CC(C(=O)N(CC1=CC=CC=C1[N+](=O)[O-])CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


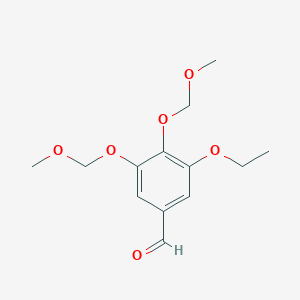
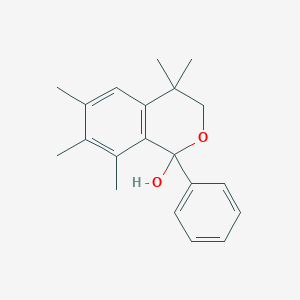
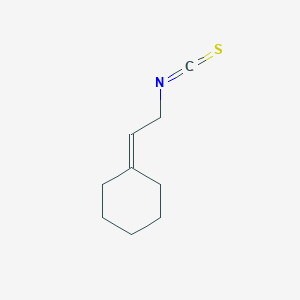
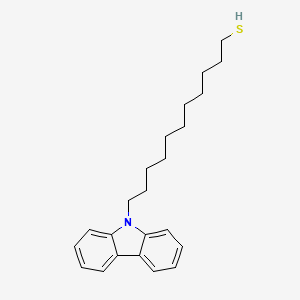
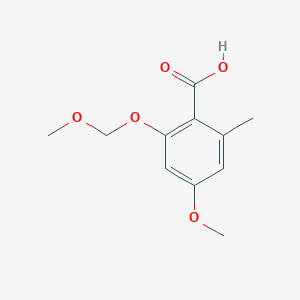
![Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B14201936.png)
![1,1'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14201940.png)

![(E,E)-N,N'-(Propane-1,3-diyl)bis[1-phenyl-1-(pyridin-2-yl)methanimine]](/img/structure/B14201955.png)


![10-Azabicyclo[7.3.1]trideca-1(13),9,11-triene-12-carbonitrile](/img/structure/B14201966.png)
![2-Amino-5-{[(4-methoxypyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14201968.png)
![Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)-](/img/structure/B14201979.png)
